Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate
Description
Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate (CAS: 1031927-08-8) is a benzoate ester derivative featuring a six-membered 1,3-oxazinan-2-one ring attached to the para position of the benzene moiety. This compound is commercially available through suppliers such as SynChem, Inc. (Product Code: SC-24016) and Santa Cruz Biotechnology (sc-358330), with molecular weight approximately 249.27 g/mol (calculated from its molecular formula, C₁₃H₁₅NO₄) . Synthetic routes likely involve modular strategies, where substituents are introduced early to avoid regioselectivity challenges, as seen in analogous benzothiazine derivatives .
Properties
IUPAC Name |
methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-11(14)9-3-5-10(6-4-9)13-7-2-8-17-12(13)15/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJAVIFDIUIVGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657034 | |
| Record name | Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031927-08-8 | |
| Record name | Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate is a compound of interest due to its diverse biological activities. This article explores its antimicrobial properties, cytotoxic effects, and potential mechanisms of action based on current research findings.
Chemical Structure and Properties
This compound contains an oxazinanone ring, which is known for its biological activity. The presence of this heterocyclic structure is significant as it often contributes to the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The compound exhibits potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.
Minimum Inhibitory Concentration (MIC) Values
The following table summarizes the MIC values of this compound against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.12 |
| Bacillus subtilis | 0.15 |
| Enterococcus faecium | 0.20 |
| Candida albicans | 0.25 |
These results indicate that this compound is effective at low concentrations, suggesting a strong potential for further development as an antimicrobial agent .
Cytotoxicity and Antiproliferative Effects
In addition to its antimicrobial activity, this compound has shown cytotoxic effects against various cancer cell lines. Research indicates that the compound can induce apoptosis in cancer cells, making it a candidate for anticancer drug development.
Cytotoxicity Data
The following table presents the IC50 values for this compound against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.5 |
| HCT116 (Colon Cancer) | 12.8 |
| A549 (Lung Cancer) | 10.2 |
These findings suggest that the compound has significant antiproliferative activity and may be explored further for its potential use in cancer therapy .
The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that the compound may interact with specific cellular targets involved in bacterial cell division and cancer cell proliferation.
Proposed Mechanisms
- Inhibition of FtsZ Protein : The compound may inhibit the filamentous temperature-sensitive protein Z (FtsZ), which is crucial for bacterial cell division.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction and caspase activation.
- Membrane Disruption : It could alter membrane permeability in bacteria, leading to cell lysis and death.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate has shown promise in drug development due to its ability to interact with various biological targets. Its structure allows it to act as a scaffold for synthesizing derivatives with enhanced therapeutic profiles.
Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific enzymes involved in cancer pathways, indicating its potential as a lead compound for anticancer drugs .
Biological Research
The compound has been utilized in studies investigating cellular mechanisms and signaling pathways. Its role as a tankyrase inhibitor has been particularly noteworthy.
Mechanism of Action : this compound binds to tankyrase enzymes, disrupting Wnt signaling pathways crucial for cell proliferation and differentiation. This inhibition can potentially lead to novel treatments for cancers characterized by aberrant Wnt signaling .
Materials Science
In addition to its biological applications, this compound is being explored for its utility in materials science. Its unique chemical structure may allow it to be incorporated into polymers or other materials that require specific functional properties.
Data Tables
Case Study 1: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed that it effectively inhibits tumor growth in vitro and in vivo models by targeting tankyrase enzymes. The study highlighted the compound's structural modifications that enhance its potency against cancer cell lines .
Case Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated that this compound exhibited significant antibacterial effects, suggesting potential applications in developing new antibacterial agents .
Comparison with Similar Compounds
Structural and Functional Group Variations
| Compound Name | CAS Number | Heterocyclic Substituent | Molecular Weight (g/mol) | Key Suppliers |
|---|---|---|---|---|
| Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate | 1031927-08-8 | 1,3-Oxazinan-2-one (6-membered) | ~249.27 | SynChem, Santa Cruz |
| Methyl 4-(2-oxoimidazolidin-1-yl)benzoate | 627901-54-6 | Imidazolidin-2-one (5-membered) | ~220.23 | Santa Cruz |
| Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) | N/A | Quinoline-piperazine-carbonyl | ~469.52 | Research compounds |
Key Observations :
- Ring Size and Heteroatoms: The target compound’s six-membered oxazinanone ring provides conformational flexibility compared to the five-membered imidazolidinone in sc-263601. The larger ring may enhance solubility in polar solvents due to increased dipole interactions .
- However, their synthesis is more complex, requiring multi-step coupling reactions .
Physicochemical and Spectroscopic Properties
- Solubility: The oxazinanone ring’s polarity likely improves aqueous solubility compared to the more hydrophobic quinoline derivatives. However, experimental logP data are unavailable.
- Spectroscopic Confirmation: For oxazinanone derivatives, ¹H NMR would show characteristic peaks for the methyl benzoate (δ ~3.9 ppm for OCH₃) and oxazinanone NH/CO groups (δ ~5–7 ppm). HRMS data (e.g., [M+Na]⁺ = 272.09) would confirm molecular ion peaks .
Preparation Methods
General Synthetic Strategy
The synthesis of Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate typically involves the formation of the 1,3-oxazinan-2-one (2-oxo-1,3-oxazinan) ring followed by its attachment to the methyl 4-aminobenzoate or methyl 4-halo-benzoate derivative. The key step is the cyclization of appropriate amino alcohol precursors to form the oxazinanone ring. This method is consistent with the general approach to 1,3-oxazinan-2-ones synthesis reported in heterocyclic chemistry literature.
Cyclization of 1,3-Amino Alcohols
A widely used approach to synthesize 1,3-oxazinan-2-ones involves the cyclization of 1,3-amino alcohols with carbonyl reagents such as phosgene or triphosgene. The amino alcohol itself is typically prepared by reduction of β-enaminones or β-enamino esters, which are accessible from amines reacting with 1,3-dicarbonyl compounds or β-alkoxyvinyl ketones.
- Preparation of 1,3-amino alcohol via reduction of β-enaminone precursors using catalytic hydrogenation (e.g., hydrogen with 10% Pd/C).
- Cyclization of the amino alcohol with phosgene or triphosgene to form the 1,3-oxazinan-2-one ring.
This strategy is supported by the synthesis of N-substituted 1,3-oxazinan-2-ones from cyclization of 4-ylamino-1,1,1-trifluoro-butan-2-ols with triphosgene, as reported in recent heterocyclic synthesis research.
Attachment to the Benzoate Moiety
The benzoate part, methyl 4-aminobenzoate or its derivatives, can be functionalized to introduce the oxazinanone ring at the para position of the aromatic ring.
- Nucleophilic substitution at methyl 4-halobenzoate with the oxazinan-3-yl nucleophile.
- Direct condensation of methyl 4-aminobenzoate with the oxazinanone intermediate under appropriate conditions to form the target compound.
Representative Synthetic Scheme (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) (Literature Range) |
|---|---|---|---|---|
| 1 | β-Enaminone formation | Amine + 1,3-dicarbonyl compound | β-Enaminone intermediate | 60-85% |
| 2 | Reduction | H2, 10% Pd/C, solvent (e.g., ethanol) | 1,3-Amino alcohol | 70-90% |
| 3 | Cyclization | Triphosgene or phosgene, base (e.g., pyridine) | 1,3-Oxazinan-2-one ring system | 65-85% |
| 4 | Coupling with methyl 4-halobenzoate | Nucleophilic substitution, dry DMF, base (NaH) | This compound | 50-75% |
Summary Table of Preparation Methods
| Methodology | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Reduction of β-enaminones | H2, 10% Pd/C | High yield, straightforward | Requires hydrogenation setup |
| Cyclization with triphosgene | Triphosgene, base (pyridine) | Efficient ring closure, good selectivity | Triphosgene handling requires care |
| Nucleophilic substitution | Methyl 4-halobenzoate, NaH, DMF | Direct attachment to aromatic ring | Requires dry conditions |
| Direct condensation | Methyl 4-aminobenzoate, coupling agents | Simpler reagents | May need optimization for yield |
Q & A
Q. How can tandem mass spectrometry (MS/MS) elucidate fragmentation pathways of this compound?
- Methodology :
- Collision-induced dissociation (CID) : ESI-MS/MS (Q-TOF) fragments the molecular ion ([M+H]) to identify cleavage at the ester bond (m/z 121 for methyl benzoate) and oxazinanone ring opening (m/z 99) .
- Isotopic labeling : O-labeled analogs confirm fragmentation mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
